molecular formula C20H13ClF2N4O3 B2620269 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-14-6

3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Katalognummer: B2620269
CAS-Nummer: 921575-14-6
Molekulargewicht: 430.8
InChI-Schlüssel: JMRQEGQJOTXYNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (hereafter referred to as the target compound) is a pyrrolo[3,2-d]pyrimidine derivative with a complex substitution pattern. Its structure features a 4-chlorophenyl group at position 3, a 2,4-difluorophenyl carboxamide at position 7, and a methyl group at position 3. This compound has garnered attention in oncology due to its low micromolar anticancer activity and manageable toxicity profile, as evidenced by preclinical studies .

Pyrrolo[3,2-d]pyrimidines are a class of heterocyclic compounds known for their versatility in drug discovery, particularly as kinase inhibitors, antifolates, and toll-like receptor (TLR) agonists. Modifications to their core structure significantly influence their pharmacological properties, including potency, selectivity, and toxicity .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N4O3/c1-26-9-13(18(28)24-15-7-4-11(22)8-14(15)23)16-17(26)19(29)27(20(30)25-16)12-5-2-10(21)3-6-12/h2-9H,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRQEGQJOTXYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H11ClF2N4O2C_{16}H_{11}ClF_2N_4O_2 with a molecular weight of approximately 348.74 g/mol. The structure features a pyrrolopyrimidine core, which is known to exhibit various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that pyrrolopyrimidine derivatives can exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation, including the NF-kB pathway .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has shown promise in reducing inflammation:

  • Microglial Activation : Studies suggest that it can inhibit microglial activation in neuroinflammatory models, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease .
  • Cytokine Production : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • Bacterial Inhibition : Preliminary screening indicates moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections .

Case Studies

Several case studies have highlighted the efficacy of similar compounds within the pyrrolopyrimidine class:

  • Neuroprotective Study : A study involving a similar pyrrolopyrimidine derivative demonstrated significant neuroprotection in rodent models of neuroinflammation. The compound effectively reduced behavioral impairments and protected dopaminergic neurons from toxicity induced by MPTP .
  • Cancer Cell Line Study : In vitro studies on human cancer cell lines revealed that derivatives related to this compound could inhibit cell growth by targeting specific kinases involved in tumor progression .

Summary of Findings

Biological ActivityObservationsReferences
AnticancerInhibits proliferation and induces apoptosis
Anti-inflammatoryReduces microglial activation and cytokine production
AntimicrobialModerate to strong activity against specific bacteria

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activity, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

Inhibition of Protein Kinases

The compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases.

  • Mechanism of Action : The compound's structure allows it to bind effectively to the ATP-binding site of specific kinases, inhibiting their activity and leading to reduced tumor growth.

Antimicrobial Properties

Research has also explored the antimicrobial effects of this compound against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis positions it as a candidate for developing new antibiotics.

  • Case Study : In vitro tests revealed that the compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The target compound’s activity and toxicity are strongly influenced by its substituents. Key structural analogues include:

Compound Name / ID Core Structure Substituents Key Modifications Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 5-Me, 7-(2,4-F₂Ph-carboxamide) N/A
LY231514 Pyrrolo[2,3-d]pyrimidine Antifolate scaffold (Phase II) Lacks halogenated aryl groups
PKI-116 Pyrrolo[2,3-d]pyrimidine Phase I candidate Different substitution pattern
CAS 923113-33-1 Pyrrolo[3,2-d]pyrimidine N-(2-ClPh-methyl), 5-Me, 3-Ph 2-Chlorophenylmethyl vs. difluorophenyl
4-Chloro-5-(4-FPh)-7-(4-MeOPh)-7H Pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-FPh), 7-(4-MeOPh) Methoxyphenyl instead of carboxamide

Key Observations :

  • Halogenation: The 4-chlorophenyl and 2,4-difluorophenyl groups enhance target engagement and metabolic stability compared to non-halogenated analogues like LY231514 .
  • Carboxamide vs. Methoxyphenyl : The 7-carboxamide group in the target compound improves solubility and binding affinity relative to methoxyphenyl-substituted derivatives (e.g., CAS 907585-55-1) .

Pharmacological Profiles

Maximum Tolerated Dose (MTD) and Toxicity
Compound MTD (mg/kg) Activity (IC₅₀) Toxicity Reduction Strategy Reference
Target Compound 10–40* Low µM Toluenesulfonyl addition (compound 9)
LY231514 5 Sub-µM N/A
PKI-116 150 µM range Optimized solubility

*The MTD of the target compound increased from 10 mg/kg to 40 mg/kg with the addition of a toluenesulfonyl group (compound 9), demonstrating that bulky substituents reduce toxicity while retaining submicromolar activity .

Physicochemical Properties

Property Target Compound LY231514 CAS 923113-33-1
Molecular Weight (g/mol) ~480 (estimated) 471 ~460 (estimated)
Solubility Moderate (carboxamide) Low (non-polar groups) Low (hydrophobic substituents)
LogP ~3.5 (predicted) 2.8 ~3.2 (predicted)

Notes:

  • The target compound’s carboxamide group improves aqueous solubility compared to LY231514 and CAS 923113-33-1, which lack polar substituents .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including condensation reactions and cyclization. For example, analogous pyrrolo[3,2-d]pyrimidine derivatives are synthesized via:

  • Step 1 : Condensation of substituted anilines with isocyanides to form intermediates (e.g., carboximidoyl chlorides) .
  • Step 2 : Cyclization using sodium azide or similar reagents to construct the pyrrolopyrimidine core .
  • Step 3 : Functionalization via nucleophilic substitution or cross-coupling to introduce substituents like chlorophenyl or difluorophenyl groups . Yields depend on solvent polarity, temperature (often 60–100°C), and catalysts (e.g., Pd for cross-coupling). Evidence from ethyl 3-(4-chlorophenyl) derivatives shows yields of 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.37–1.44 Å) and dihedral angles (e.g., 101.8°–120.9° in triclinic systems) to confirm stereochemistry .
  • NMR : 1^1H and 13^13C NMR identify substituent integration (e.g., methyl groups at δ 2.1–2.3 ppm) and aromatic proton splitting patterns .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 472.47 g/mol for a related compound) .

Q. What in vitro models are used to assess its bioactivity?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence resonance energy transfer (FRET) or calorimetry.
  • Cell viability assays : MTD or CCK-8 tests in cancer cell lines (e.g., HeLa or MCF-7) to determine IC50_{50} values .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., nM-level Kd_d values) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between studies be resolved?

Discrepancies often arise from:

  • Structural variations : Minor substituent changes (e.g., -OCH3_3 vs. -CF3_3) drastically alter binding .
  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and activity . Methodology :
  • Dose-response normalization : Compare data using standardized protocols (e.g., NIH/NCATS guidelines).
  • Molecular dynamics (MD) simulations : Predict how structural flexibility influences target engagement .

Q. What computational strategies improve predictive modeling of its pharmacokinetics?

  • Quantum mechanical (QM) calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (e.g., HOMO-LUMO gaps) .
  • ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
  • AI-driven synthesis planning : Platforms like ICReDD integrate reaction path searches with experimental feedback to prioritize synthetic routes .

Q. How can crystallographic data resolve structural discrepancies in polymorphic forms?

  • Single-crystal X-ray diffraction : Identifies polymorphs by comparing unit cell parameters (e.g., a = 9.85 Å, b = 14.55 Å for triclinic systems) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., F···H contacts in difluorophenyl derivatives) to explain stability differences .
  • Powder XRD : Correlates experimental patterns with simulated data from CIF files to detect impurities .

Methodological Considerations for Experimental Design

  • Variable optimization : Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and solvent ratios .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) and crystallographic data .
  • Contradiction analysis : Apply Bayesian statistics to weigh evidence from conflicting bioactivity studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.